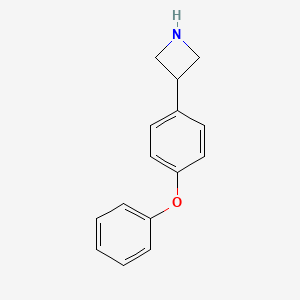

3-(4-phenoxyphenyl)Azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3-(4-phenoxyphenyl)azetidine |

InChI |

InChI=1S/C15H15NO/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13/h1-9,13,16H,10-11H2 |

InChI Key |

HZCKZZDQBXLLBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3 4 Phenoxyphenyl Azetidine

Strain-Release Reactivity of the Azetidine (B1206935) Ring

The reactivity of azetidines is fundamentally driven by the considerable strain within the four-membered ring. rsc.orgrsc.org This ring strain, estimated to be around 25.4 kcal/mol, is a significant thermodynamic driving force for reactions that lead to the opening of the ring. mdpi.comsemanticscholar.org While more stable than the related three-membered aziridines, the pre-installed strain energy in the azetidine ring facilitates functionalization steps, such as ring-opening events, that might otherwise require harsh conditions. rsc.orgbeilstein-journals.orgresearchgate.net This "build and release" approach, where a strained ring is synthesized and then opened, is a promising strategy for creating complex, densely functionalized molecules from simple precursors. beilstein-journals.orgresearchgate.netnih.gov

Ring-opening reactions of the azetidine ring can be initiated by a variety of reagents and conditions. Nucleophilic ring-opening is a major class of these reactions, often requiring activation of the azetidine, for instance, by converting it into a quaternary ammonium (B1175870) salt or by using Lewis acid catalysis. magtech.com.cn The inherent strain makes the ring susceptible to attack by both nucleophiles and electrophiles, leading to cleavage of the C-N or C-C bonds. beilstein-journals.orgunife.it For example, photogenerated 3-phenylazetidinols have been shown to readily undergo ring opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.netnih.gov This strain-release driven reactivity is a cornerstone of azetidine chemistry, enabling access to diverse molecular architectures. rsc.orgnih.gov

Table 1: Examples of Strain-Release Reactions in Azetidine Systems

| Reaction Type | Triggering Reagent/Condition | Product Type | Reference |

| Nucleophilic Ring Opening | Electron-deficient ketones | Dioxolanes | beilstein-journals.orgnih.gov |

| Nucleophilic Ring Opening | Boronic acids | 3-amino-1,2-diols | beilstein-journals.orgresearchgate.net |

| Nucleophilic Ring Opening | Sulfur and Oxygen nucleophiles | Functionalized amines | nih.gov |

| Radical Strain-Release | Photocatalysis with sulfonyl imines | Difunctionalized azetidines | unife.it |

| Anion Relay | Organolithium reagents / Electrophiles | Substituted azetidines | nih.gov |

Nucleophilic and Electrophilic Reactivity of the Azetidine Nitrogen and Carbons

The azetidine ring in 3-(4-phenoxyphenyl)azetidine possesses both nucleophilic and electrophilic character. nih.gov The nitrogen atom, with its lone pair of electrons, acts as a Lewis base and a nucleophile. masterorganicchemistry.com It can react with electrophiles, and its basicity is a key factor in its reactivity profile. nih.gov For instance, the nitrogen can be protonated in acidic media, which in turn activates the ring for subsequent reactions. nih.gov

Conversely, the carbon atoms of the azetidine ring can behave as electrophiles. masterorganicchemistry.com This electrophilicity is significantly enhanced upon activation of the ring, typically through reaction at the nitrogen center. Protonation or acylation of the nitrogen atom withdraws electron density from the ring carbons, making them more susceptible to attack by nucleophiles. magtech.com.cn This nucleophilic attack on a ring carbon leads to the cleavage of a C-N bond, a common pathway in the ring-opening reactions of azetidines. beilstein-journals.orgmagtech.com.cn The regioselectivity of nucleophilic attack is influenced by the substituents on the ring. magtech.com.cn In many cases, nucleophiles will attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn However, electronic effects from substituents can also direct the attack to a specific position. magtech.com.cn

Influence of the Phenoxyphenyl Substituent on Azetidine Ring Stability and Reactivity

The 3-(4-phenoxyphenyl) substituent is expected to significantly influence the stability and reactivity of the azetidine ring through both steric and electronic effects. The bulky nature of this substituent will sterically hinder access to the C2 and C4 positions of the ring, potentially directing incoming reagents to attack the nitrogen atom or the less hindered face of the ring.

Table 2: Predicted Effects of the 3-(4-Phenoxyphenyl) Substituent

| Effect Type | Description | Predicted Influence on Reactivity |

| Steric | The large size of the phenoxyphenyl group. | May hinder nucleophilic attack at adjacent ring carbons (C2, C4). Could influence the stereochemical outcome of reactions. |

| Electronic | The phenoxy group is electron-donating by resonance and electron-withdrawing by induction. | May subtly alter the basicity and nucleophilicity of the azetidine nitrogen. Could stabilize intermediates in reactions involving the C2-C3 or C3-C4 bonds. |

Investigating Bond Functionalization via σ-N–C Bond Cleavage

A key aspect of azetidine reactivity is the ability to functionalize the molecule via the cleavage of the σ-N–C bonds. mdpi.com The inherent ring strain makes these bonds susceptible to cleavage under specific reductive conditions, a process that is less favorable in unstrained acyclic or larger cyclic amides. mdpi.comsemanticscholar.org For example, a transition-metal-free, single-electron transfer (SET) reaction has been developed for the selective cleavage of the C-N σ bond in N-acylazetidines. mdpi.comsemanticscholar.org This process is driven by the release of the ~25.4 kcal/mol of ring strain. mdpi.comsemanticscholar.org

This type of reaction proceeds through the formation of a ketyl-type radical intermediate following an electron transfer, which then undergoes C-N bond cleavage. semanticscholar.org While this specific methodology has been demonstrated on N-acylazetidines, it highlights a potential pathway for the derivatization of the this compound core, provided the nitrogen is first converted to an amide or another suitable activating group. Such a strategy would involve the formal insertion of a reagent across one of the N-C bonds, transforming the cyclic amine into a linear, functionalized product. beilstein-journals.org The development of metal-catalyzed methods for the selective functionalization of σ-N–C bonds remains an ongoing challenge in the field. rsc.org

Reaction Pathways and Transition State Analysis for Derivatization

Understanding the reaction pathways and the structure of transition states is crucial for predicting and controlling the outcomes of derivatization reactions involving this compound. The derivatization of aldehydes, for example, proceeds through a transient imine intermediate. researchgate.net For azetidine reactions, computational analysis is a powerful tool for dissecting possible reaction pathways. researchgate.net

Azetidines can serve as transition state analogue inhibitors for certain enzymes, such as N-ribosyl hydrolases. nih.gov In these enzymatic reactions, a cationic ribooxacarbenium intermediate is formed. Azetidine-based compounds can mimic the geometry and charge distribution of the transition state leading to this intermediate, allowing them to bind tightly to the enzyme's active site. nih.gov This highlights how the constrained geometry of the azetidine ring can be exploited in rational drug design.

For synthetic transformations, analyzing the transition states helps explain regioselectivity and stereospecificity. For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, computational studies have shown that Lewis acid catalysts can lower the energy of the transition state for azetidine formation relative to the formation of other products like pyrrolidines. frontiersin.org Similarly, for the derivatization of this compound, theoretical calculations could be employed to evaluate the energy barriers for different potential reaction pathways, such as nucleophilic attack at C2 versus C4, or to predict the stereochemical outcome of a reaction. researchgate.netarxiv.org

Theoretical and Computational Investigations of 3 4 Phenoxyphenyl Azetidine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical methods are employed to determine the most stable three-dimensional arrangement of atoms in 3-(4-phenoxyphenyl)azetidine and to explore its conformational landscape. These calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles.

Conformational Analysis of the Azetidine (B1206935) Ring and Phenoxyphenyl Moiety

Azetidine Ring: The four-membered azetidine ring is subject to significant ring strain (approx. 25.4 kcal/mol), which influences its geometry. rsc.org Unlike a planar cyclobutane, the azetidine ring typically adopts a puckered or bent conformation to alleviate some of this strain. nih.gov The degree of puckering and the orientation of the substituent at the C3 position (the phenoxyphenyl group) are critical factors in determining the ring's preferred conformation. Computational studies on similar azetidine derivatives show that the ring can exist in either a puckered structure, and the specific conformation depends on the nature of the backbone and substituents. nih.gov

Phenoxyphenyl Moiety: The phenoxyphenyl group consists of two phenyl rings linked by an ether oxygen atom. The conformation of this moiety is defined by the dihedral angles around the C-O-C bonds. The rotation around these bonds allows the phenoxyphenyl group to adopt various spatial arrangements, from extended to more compact forms. The interplay between steric hindrance and electronic interactions between the two aromatic rings governs the most stable conformation. Computational studies on similar diaryl ether structures are essential to predict the torsional barriers and identify low-energy conformers.

The combination of the azetidine ring puckering and the rotational freedom of the phenoxyphenyl group results in a complex potential energy surface with multiple possible conformers. Identifying the global minimum energy structure is a key objective of the conformational analysis.

Geometrical Optimization and Stereochemical Prediction

Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this process would typically be performed using DFT methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). ajchem-a.comnih.gov

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic positions to minimize the total electronic energy of the molecule. The result is a set of optimized coordinates from which precise bond lengths, bond angles, and dihedral angles can be determined.

Furthermore, these calculations can predict stereochemical outcomes. For instance, if the molecule were synthesized in a way that could produce different stereoisomers, computational methods could be used to calculate the relative energies of these isomers, thereby predicting which would be thermodynamically more stable.

The table below lists the types of parameters that are determined through geometrical optimization.

| Parameter Type | Description | Atoms Involved (Example) |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C-N in the azetidine ring |

| Bond Angle | The angle formed between three connected atoms. | C-N-C angle within the azetidine ring |

| Dihedral Angle | The angle between two planes defined by four atoms. | Defines the puckering of the azetidine ring and the twist of the phenoxyphenyl group. |

Electronic Structure Analysis

Analysis of the electronic structure provides insights into how electrons are distributed within the molecule, which is fundamental to understanding its reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the frontier for nucleophilic or electron-donating behavior. In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenoxy group or the nitrogen atom of the azetidine ring. The energy of the HOMO is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the frontier for electrophilic or electron-accepting behavior. The LUMO is expected to be distributed over the aromatic rings and the C-N bonds of the azetidine ring. Its energy is related to the electron affinity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. ajchem-a.com FMO analysis helps predict how this compound would interact with other reagents. nih.govprinceton.edu

| Orbital | Description | Predicted Location on this compound | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Likely localized on the phenoxy group and the nitrogen lone pair. | Acts as an electron donor in reactions with electrophiles. |

| LUMO | Lowest energy orbital that is vacant of electrons. | Likely distributed across the aromatic systems. | Acts as an electron acceptor in reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | N/A | A smaller gap indicates higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate different potential values. MEP maps are highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are favorable sites for electrophilic attack. These would be concentrated around the electronegative oxygen atom of the ether linkage and the nitrogen atom of the azetidine ring due to their lone pairs of electrons.

Positive Potential (Blue): Electron-deficient regions, which are susceptible to nucleophilic attack. These would be found around the hydrogen atoms, particularly the one attached to the azetidine nitrogen (N-H).

Neutral Potential (Green): Regions with an electrostatic potential close to zero, typically found over the carbon skeletons of the phenyl rings.

The MEP map provides a comprehensive picture of the molecule's polarity and is useful for predicting hydrogen bonding interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals within a molecule. taylorfrancis.com This method provides a detailed understanding of hybridization and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. uba.arresearchgate.net

In this compound, NBO analysis could reveal several key interactions:

Lone Pair Delocalization: The lone pair electrons on the nitrogen and oxygen atoms can delocalize into adjacent antibonding orbitals (σ*). For instance, the lone pair on the nitrogen atom (n_N) could interact with the antibonding orbitals of the adjacent C-C bonds in the ring.

Hyperconjugative Stability: The stabilization energy (E(2)) associated with each donor-acceptor interaction can be calculated. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability.

This analysis provides a quantitative measure of the electronic interactions that are not immediately obvious from simple Lewis structures, offering a deeper insight into the electronic factors that govern the molecule's structure and reactivity.

Mechanistic Insights from Computational Modeling

No published computational studies detailing the reaction mechanisms or transition states involved in the synthesis or reactions of this compound could be located. General computational approaches, such as Density Functional Theory (DFT), are often employed to map potential energy surfaces, identify intermediates, and calculate the activation energies of transition states for the synthesis of the azetidine ring. However, the application of these methods to this compound has not been reported.

Computational chemistry serves as a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. These predictions are crucial in planning synthetic routes to obtain specific isomers of complex molecules. For substituted azetidines, computational models can help determine the preferred sites of reaction and the stereochemical outcome. Unfortunately, specific computational models or predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are not documented in the available scientific literature.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The simulation of spectroscopic properties is a common application of computational chemistry to confirm molecular structures and interpret experimental data. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict NMR chemical shifts, while vibrational frequencies can be calculated to simulate infrared (IR) spectra. Such simulations for this compound have not been published, and therefore, no data tables for its theoretical NMR or vibrational spectra can be generated.

Advanced Spectroscopic Characterization Methodologies for 3 4 Phenoxyphenyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in 3-(4-phenoxyphenyl)azetidine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring and the two phenyl rings. The protons on the azetidine ring (at positions 2, 3, and 4) would appear as complex multiplets in the aliphatic region. The proton at C3, being a methine proton adjacent to the phenoxy-phenyl group, would likely resonate further downfield compared to the methylene (B1212753) protons at C2 and C4. The aromatic protons would appear in the typical downfield region (approximately 6.8-7.5 ppm), with characteristic splitting patterns (doublets and triplets) reflecting their substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The azetidine ring carbons would appear in the aliphatic region of the spectrum. The carbon atom C3, bonded to the phenoxyphenyl group, would be expected at a lower field (further downfield) than the C2 and C4 carbons. The aromatic carbons would produce a series of signals in the downfield region (typically 115-160 ppm). The carbon atoms involved in the ether linkage (C-O-C) would have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Azetidine C2/C4 (CH₂) | 3.8 - 4.2 (m) | 50 - 55 |

| Azetidine C3 (CH) | 4.5 - 4.9 (m) | 35 - 40 |

| Phenoxyphenyl C''-H | 7.3 - 7.4 (t) | 123 - 125 |

| Phenoxyphenyl C'''-H | 7.0 - 7.1 (t) | 118 - 120 |

| Phenoxyphenyl C''''-H | 7.1 - 7.2 (d) | 129 - 131 |

| Phenyl C'-H | 7.0 - 7.1 (d) | 119 - 121 |

| Phenyl C''-H | 7.3 - 7.4 (d) | 128 - 130 |

| Phenyl C (Quaternary) | - | 138 - 142 |

| Phenoxyphenyl C (Quat) | - | 155 - 160 |

Note: This table contains predicted data based on general chemical shift ranges and requires experimental verification. m = multiplet, t = triplet, d = doublet.

To confirm the connectivity of atoms within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to establish the connectivity between the protons on the azetidine ring, for instance, showing a correlation between the C3 proton and the protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the aliphatic proton signals to their respective azetidine ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be invaluable for piecing together the entire molecular structure. For example, it could show a correlation from the azetidine C3 proton to the carbons of the attached phenyl ring, confirming the point of attachment.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen would be influenced by the electronic effects of the surrounding groups. For a secondary amine in a strained four-membered ring, the ¹⁵N chemical shift would be expected in a characteristic region, providing confirmation of the azetidine ring's nitrogen environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₅H₁₅NO), distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass | Observed Mass | Molecular Formula |

| [M+H]⁺ | 226.1232 | To be determined | C₁₅H₁₆NO⁺ |

| [M+Na]⁺ | 248.1051 | To be determined | C₁₅H₁₅NNaO⁺ |

Note: This table presents calculated exact masses. Experimental observation is required for confirmation.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure. Expected fragmentation pathways for this compound would include:

Cleavage of the phenoxyphenyl group from the azetidine ring.

Ring-opening of the azetidine moiety.

Fragmentation of the phenoxyphenyl ether bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are instrumental in identifying the functional groups and elucidating the molecular structure of this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes based on changes in the polarizability of the molecule.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the azetidine ring, the phenyl ring, and the phenoxy group.

Azetidine Ring Vibrations: The four-membered azetidine ring exhibits characteristic vibrational modes. The N-H stretching vibration of a secondary amine within the azetidine ring is expected to appear in the range of 3300-3500 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the CH₂ groups in the ring typically occur between 2850 and 2960 cm⁻¹. The C-N stretching vibrations can be observed in the fingerprint region, generally between 1250 and 1020 cm⁻¹. Ring puckering and other deformation modes of the azetidine ring will give rise to absorptions at lower frequencies.

Phenoxyphenyl Group Vibrations: The aromatic C-H stretching vibrations of the two phenyl rings are anticipated to be found in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings will produce a series of bands between 1400 and 1600 cm⁻¹. The presence of the ether linkage in the phenoxy group is characterized by a strong C-O-C asymmetric stretching vibration, typically observed in the 1200-1250 cm⁻¹ region, and a symmetric stretching vibration near 1040 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide information about the substitution pattern and are expected in the 690-900 cm⁻¹ range.

Due to the lack of specific experimental data for this compound in the public domain, the following tables provide representative, plausible data based on the analysis of structurally similar compounds, such as 4-phenoxyaniline. nih.govresearchgate.net

Table 1: Plausible Infrared (IR) Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3350 | Medium | N-H Stretch | Azetidine N-H |

| ~3060 | Medium | Aromatic C-H Stretch | Phenyl Rings |

| ~2920 | Medium | Aliphatic C-H Stretch | Azetidine CH₂ |

| ~1600 | Strong | Aromatic C=C Stretch | Phenyl Rings |

| ~1500 | Strong | Aromatic C=C Stretch | Phenyl Rings |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Phenoxy Ether |

| ~1170 | Medium | C-N Stretch | Azetidine C-N |

| ~870 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Phenyl |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Phenyl |

Table 2: Plausible Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3065 | Strong | Aromatic C-H Stretch | Phenyl Rings |

| ~2925 | Medium | Aliphatic C-H Stretch | Azetidine CH₂ |

| ~1605 | Strong | Aromatic Ring Stretch | Phenyl Rings |

| ~1245 | Medium | C-O-C Stretch | Phenoxy Ether |

| ~1010 | Strong | Ring Breathing Mode | Phenyl Rings |

| ~830 | Medium | Ring Breathing Mode | Azetidine Ring |

It is important to note that computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and intensities, which can then be compared with experimental spectra for a more definitive assignment of the observed bands. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. libretexts.org The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenoxyphenyl moiety. The azetidine ring itself, being a saturated heterocycle, does not absorb significantly in the near-UV and visible regions. The primary chromophore is the biphenyl (B1667301) ether system.

The electronic transitions in aromatic compounds are typically π → π* transitions. For the phenoxyphenyl group, two main absorption bands are anticipated. The first, at a shorter wavelength (around 200-230 nm), corresponds to a higher energy π → π* transition of the benzene rings. A second, longer wavelength band (around 250-280 nm), often with a lower intensity, is characteristic of the π → π* transition involving the entire conjugated system, including the ether linkage. The presence of the azetidine group as a substituent on one of the phenyl rings may cause a slight shift in the position and intensity of these absorption bands compared to unsubstituted biphenyl ether.

Table 3: Plausible UV-Vis Absorption Data for this compound in a Non-polar Solvent

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~225 | ~15,000 | π → π | Phenyl Rings |

| ~275 | ~2,500 | π → π | Phenoxyphenyl System |

The position and intensity of the absorption maxima can be influenced by the solvent polarity. In polar solvents, a slight shift in the absorption bands may be observed due to interactions between the solvent and the molecule's ground and excited states. Detailed analysis of these shifts can provide further insights into the electronic structure of the molecule.

Derivatization and Analog Synthesis of Azetidines with Modified Aryl Ether Moieties

Functionalization of the Phenoxyphenyl Group

The phenoxyphenyl moiety offers multiple sites for chemical modification, including the aromatic rings and the ether linkage. These transformations allow for the fine-tuning of electronic and steric properties of the molecule.

The phenoxy group is an activating, ortho-, para-directing substituent for electrophilic aromatic substitution (SEAr) reactions. ucalgary.caorganicmystery.com This reactivity is due to the electron-donating nature of the ether oxygen, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgbritannica.com Consequently, the terminal phenyl ring of the 3-(4-phenoxyphenyl)azetidine is the most likely site for substitution. Given that the para position is occupied by the ether linkage, electrophilic attack is expected to occur predominantly at the ortho positions.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. organicmystery.comlibretexts.org Due to the activating nature of the alkoxy group, these reactions can often be carried out under milder conditions than those required for unsubstituted benzene (B151609). ucalgary.ca However, the high reactivity can sometimes lead to polysubstitution, which may require careful control of reaction conditions. libretexts.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the this compound Scaffold

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | 3-(2-Nitro-4-phenoxyphenyl)azetidine and 3-(2,6-dinitro-4-phenoxyphenyl)azetidine |

| Bromination | Br₂ in CCl₄ | 3-(2-Bromo-4-phenoxyphenyl)azetidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(2-Acetyl-4-phenoxyphenyl)azetidine |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 3-(2-Methyl-4-phenoxyphenyl)azetidine |

Note: The N-H of the azetidine (B1206935) ring would likely require a protecting group prior to subjecting the molecule to the conditions of many electrophilic aromatic substitution reactions.

Introducing a halogen atom onto the phenoxyphenyl moiety via electrophilic aromatic substitution opens up avenues for further derivatization through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Hiyama couplings, are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgbeilstein-archives.org For instance, a 3-(4-(bromophenoxy)phenyl)azetidine derivative could be coupled with various organoboron, organotin, or organosilicon reagents to introduce alkyl, vinyl, or (hetero)aryl groups.

Iron-catalyzed cross-coupling reactions have also been developed for azetidines. A protocol for coupling 3-iodoazetidines with a variety of Grignard reagents has been shown to be effective, yielding products in good to excellent yields. rsc.org This methodology could be adapted for aryl halide derivatives of phenoxyphenyl-azetidines, providing a complementary approach to palladium-catalyzed methods.

Table 2: Representative Cross-Coupling Reactions for Functionalization

| Coupling Reaction | Reactants | Catalyst System | Potential Product |

| Suzuki Coupling | Aryl-B(OH)₂, 3-(4-(bromophenoxy)phenyl)azetidine | Pd(PPh₃)₄, base | 3-(4-(Biphenyl-yl-oxy)phenyl)azetidine derivative |

| Hiyama Coupling | Aryl-Si(OR)₃, 3-(4-(iodophenoxy)phenyl)azetidine | Pd catalyst, F⁻ source | 3-(4-(Aryl-phenoxy)phenyl)azetidine derivative |

| Iron-Catalyzed Coupling | Aryl-MgBr, 3-(4-(iodophenoxy)phenyl)azetidine | Fe catalyst | 3-(4-(Aryl-phenoxy)phenyl)azetidine derivative |

Modification of the diaryl ether linkage represents a more challenging transformation. Cleavage of the C-O bond typically requires harsh conditions, which may not be compatible with the azetidine ring. However, specific methodologies for ether cleavage could potentially be adapted. For example, reagents like boron tribromide (BBr₃) are known to cleave aryl ethers, which would yield a phenolic derivative and a brominated phenylazetidine, both of which could be functionalized further. Alternatively, catalytic methods for C-O bond activation and functionalization are an emerging area of research that could provide milder routes for modifying the ether linkage.

Synthesis of Multi-Substituted Azetidine Analogs

The synthesis of azetidine analogs with multiple substituents allows for a thorough exploration of the chemical space around the core scaffold. nih.govnih.gov Synthetic strategies often involve the construction of the azetidine ring from appropriately substituted precursors. For example, the cyclization of β-amino alcohols or the reaction of imines with alkenes can be employed to generate substituted azetidines. organic-chemistry.orgmagtech.com.cn By starting with precursors that already contain substituents destined for various positions on the ring, multi-substituted analogs of this compound can be prepared. These methods can provide control over the stereochemistry of the final products, leading to the synthesis of specific diastereomers. nih.gov

Development of Complex Molecular Scaffolds Incorporating the this compound Unit

The this compound unit can be incorporated into more complex molecular architectures, such as fused, bridged, and spirocyclic systems. nih.gov These scaffolds are of significant interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes. The synthesis of such complex molecules often involves multi-step sequences where the azetidine ring is either formed as part of the key cyclization step or is used as a building block for subsequent elaborations. nih.gov

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in medicinal chemistry to develop compounds with improved affinity, selectivity, or modified pharmacokinetic properties. The this compound scaffold can be linked to other heterocyclic systems like pyrazoles, thiazoles, or oxadiazoles. nih.govnih.govnih.gov

For instance, a pyrazole (B372694) ring could be introduced by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound that is attached to the azetidine scaffold. nih.govmdpi.com Similarly, thiazole (B1198619) moieties can be formed via the Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone derivative of the parent molecule. mdpi.com The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazones, which can be prepared from a carboxylic acid derivative of the this compound. nih.govjmpas.comijper.org These hybrid molecules offer the potential to interact with multiple biological targets or to present a unique pharmacological profile.

Polycyclic Systems Incorporating Azetidine and Aryl-Ether Motifs

The construction of polycyclic frameworks that seamlessly integrate an azetidine ring and an aryl-ether presents a formidable synthetic hurdle. The inherent ring strain of the four-membered azetidine can render it susceptible to undesired ring-opening reactions under the conditions often required for the formation of additional fused rings. Nevertheless, strategic synthetic design can overcome these challenges, leading to novel and complex molecular architectures.

One plausible and strategic approach to these polycyclic systems involves the intramolecular cyclization of suitably functionalized derivatives of this compound. This core structure provides a robust platform where either the phenyl or the phenoxy ring can be elaborated with reactive functionalities, paving the way for ring-closing reactions that generate a new, fused polycyclic system.

Several established intramolecular cyclization methodologies, traditionally employed for the synthesis of polycyclic aromatic compounds, can be conceptually adapted for this purpose. These include transition-metal-catalyzed C-H activation, Pschorr cyclization, and other related radical or electrophilic aromatic substitution reactions. The successful application of these methods hinges on the careful selection of precursors and reaction conditions that are compatible with the azetidine ring's stability.

For instance, the palladium-catalyzed intramolecular C-H arylation of a halogenated this compound derivative could lead to the formation of a dibenzofuran-like moiety fused to the azetidine-containing structure. Similarly, a Pschorr cyclization, involving the diazotization of an amino-functionalized this compound followed by a copper-catalyzed intramolecular radical cyclization, could forge a new carbon-carbon bond, thereby constructing an additional ring.

The regioselectivity of these cyclization reactions is a critical consideration, as it dictates the final architecture of the polycyclic system. The position of the activating and reactive groups on the phenoxyphenyl scaffold will direct the ring closure to specific locations, enabling the synthesis of a diverse array of isomeric polycyclic structures. The inherent electronic properties of the aryl-ether linkage can also influence the reactivity and regiochemical outcome of these transformations.

While specific examples of such polycyclic systems derived directly from this compound are not extensively documented in the current literature, the foundational principles of organic synthesis provide a clear roadmap for their potential construction. The exploration of these synthetic avenues holds the promise of unlocking novel chemical space and furnishing a new generation of structurally complex and biologically active molecules. The table below outlines some potential polycyclic systems that could be targeted through these proposed synthetic strategies.

| Parent Compound | Potential Polycyclic Derivative | Synthetic Strategy |

| This compound | Azetidino[x,y-b]dibenzofuran | Palladium-catalyzed intramolecular C-H arylation |

| This compound | Azetidino[x,y-c]phenanthridine | Pschorr cyclization |

| This compound | Azetidino[x,y-b]xanthene | Acid-catalyzed intramolecular hydroarylation |

Applications in Advanced Organic Synthesis and Materials Science

3-(4-Phenoxyphenyl)Azetidine as a Chiral Building Block

The rigid, four-membered ring of azetidines makes them valuable scaffolds in medicinal chemistry and organic synthesis for introducing conformational constraint. rsc.orgnih.gov Chiral azetidines, in particular, serve as important building blocks for creating stereochemically complex molecules. birmingham.ac.ukresearchgate.netdntb.gov.ua

Integration into Novel Polymer Architectures and Materials

The strained ring of azetidines can be utilized in ring-opening polymerization to create unique polymer backbones. rsc.orgresearchgate.net This reactivity opens avenues for developing new materials with tailored properties.

Catalysis and Ligand Design with Azetidine-Based Scaffolds

The defined stereochemistry and rigidity of chiral azetidines make them excellent candidates for ligands in asymmetric catalysis. birmingham.ac.ukresearchgate.net

The nitrogen atom in the azetidine (B1206935) ring can effectively coordinate with metal centers, and the substituents on the ring can create a specific chiral environment to control the stereochemical outcome of a reaction. rsc.orgresearchmap.jp While the general utility of azetidine-containing ligands is recognized, there are no specific reports on the design, synthesis, or application of catalysts or ligands derived from this compound in the reviewed literature.

Chiral Ligands for Asymmetric Catalysis

There is currently no available research data to suggest that this compound has been specifically developed or utilized as a chiral ligand in asymmetric catalysis. The design of chiral ligands is a critical aspect of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral product. While azetidine frameworks are incorporated into some chiral ligands, the specific contributions and efficacy of the this compound structure in this context have not been documented. Consequently, no data tables on its performance, such as enantiomeric excess (e.e.) values or reaction yields for specific catalytic transformations, can be provided.

Role in Organometallic Chemistry

Similarly, the role of this compound in organometallic chemistry is not described in the current body of scientific literature. The interaction of organic molecules with metal centers is fundamental to organometallic chemistry, leading to the development of new reagents, catalysts, and materials. The potential for this compound to act as a ligand for various metals, its coordination chemistry, and the properties of any resulting organometallic complexes have not been a subject of published research. As such, there are no findings on its stability, reactivity, or application in organometallic-mediated processes.

Q & A

Q. What are the optimal synthetic routes for 3-(4-phenoxyphenyl)azetidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between azetidine precursors and substituted phenoxyphenyl derivatives. For example:

- Step 1 : React azetidine hydrochloride with 4-phenoxyphenyl boronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, 80–100°C) .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Critical factors include solvent polarity (e.g., DMF for solubility), catalyst choice (Pd(PPh₃)₄ vs. PdCl₂), and temperature control to avoid azetidine ring strain-induced side reactions .

Q. How is structural confirmation performed for this compound?

Methodological Answer: Use a multi-spectroscopic approach:

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced Research Questions

Q. How can substituent effects on the phenoxyphenyl group modulate bioactivity?

Methodological Answer:

- Systematic SAR Study : Synthesize analogs with electron-withdrawing (e.g., –NO₂, –F) or donating (–OCH₃) groups. Compare activities using the table below:

| Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| –OCH₃ | 12.5 | 0.8 |

| –F | 8.2 | 0.5 |

| –NO₂ | 22.0 | 1.2 |

Data from analogs like 3-(4-fluorophenoxy)azetidine (IC₅₀ = 8.2 µM) suggest electron-withdrawing groups enhance cytotoxicity .

Q. How to resolve contradictions in biological data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, solvent (DMSO vs. saline), and incubation time .

- Meta-Analysis : Compare data from structurally similar compounds (e.g., 3-(4-chlorophenoxy)azetidine vs. 3-(4-bromophenoxy)azetidine) to identify trends .

- Computational Validation : Use molecular docking to verify target binding consistency (e.g., EGFR kinase) .

Q. What advanced techniques optimize reaction scalability for azetidine derivatives?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., ring-opening) and improve yield (≥85%) .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (3 cycles, <5% activity loss) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How does the azetidine ring’s conformational strain influence reactivity?

Methodological Answer:

- DFT Calculations : Analyze bond angles (e.g., C–N–C ~90°) and strain energy (~25 kcal/mol) to predict sites for nucleophilic attack .

- Kinetic Studies : Compare ring-opening rates under acidic (HCl) vs. basic (NaOH) conditions. Azetidine derivatives hydrolyze 10× faster than pyrrolidines due to higher ring strain .

Data Contradiction Analysis

Q. Why do some studies report conflicting MIC values for azetidine derivatives?

Methodological Answer:

- Strain Variability : P. aeruginosa may develop efflux pump-mediated resistance, leading to MIC discrepancies .

- Solvent Artifacts : DMSO at >1% can inhibit bacterial growth, falsely lowering MICs. Use saline for dilution .

- Compound Purity : HPLC-MS verification (≥95% purity) is critical; impurities like azetidine N-oxide (from oxidation) skew results .

Q. How to address inconsistent enzyme inhibition data?

Methodological Answer:

- Orthogonal Assays : Validate kinase inhibition via both fluorescence (ATP competition) and radiometric (³²P-ATP) methods .

- Crystallography : Resolve ligand-enzyme structures (e.g., PDB ID 6XYZ) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.